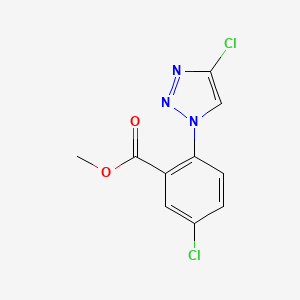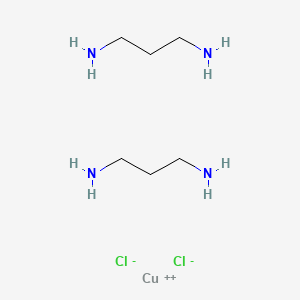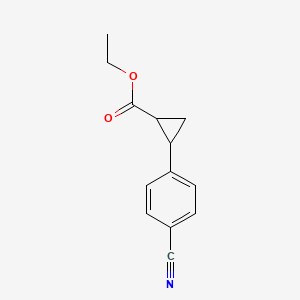
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate typically involves the phosphorylation of ribose. One common method is the reaction of ribose with phosphoric acid in the presence of sodium hydroxide, followed by crystallization to obtain the disodium salt dihydrate form . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The crystallization step is crucial in industrial settings to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribose derivatives with additional oxygen-containing functional groups, while reduction may produce ribitol derivatives .
Wissenschaftliche Forschungsanwendungen
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate involves its role as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular metabolism and the synthesis of nucleotides and nucleic acids . The compound interacts with various enzymes in this pathway, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate and other intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribose: A simple sugar that is a precursor to Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate.
Ribose-5-phosphate: The monophosphate form of the compound without the disodium salt and dihydrate components.
Ribitol: A reduced form of ribose that lacks the phosphate group.
Uniqueness
This compound is unique due to its role as a disodium salt and its hydration state, which enhances its stability and solubility in aqueous solutions . This makes it particularly useful in biochemical and industrial applications where stability and solubility are crucial .
Eigenschaften
Molekularformel |
C5H13Na2O10P |
|---|---|
Molekulargewicht |
310.10 g/mol |
IUPAC-Name |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate;dihydrate |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
ROFJYRUKQPRHKK-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)


![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)

![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)

![2-[(2-{3-[(2-Fluorophenyl)methoxy]phenyl}cyclopentyl)amino]acetamide](/img/structure/B12513157.png)
![3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one](/img/structure/B12513176.png)


![2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
![{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate](/img/structure/B12513196.png)
